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Introduction
Quetiapine Fumarate is an atypical antipsychotic medication used in the treatment of

schizophrenia and bipolar disorder. Accurate and reliable analytical methods are crucial for the

quality control of Quetiapine Fumarate in bulk drug and pharmaceutical dosage forms. This

application note provides a comprehensive overview and detailed protocols for the validation of

a simple, rapid, and cost-effective UV spectrophotometric method for the quantification of

Quetiapine Fumarate. The validation parameters discussed are in accordance with the

International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Principle of the Method
UV-Visible spectrophotometry is based on the principle that many organic molecules absorb

ultraviolet or visible light, and the amount of light absorbed is proportional to the concentration

of the substance in solution (Beer-Lambert law).[4] Quetiapine Fumarate exhibits a distinct UV

absorption spectrum that can be utilized for its quantitative determination. The wavelength of

maximum absorbance (λmax) is identified and used for quantification to ensure maximum

sensitivity and minimize interference.
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Instrument: A double beam UV-Visible spectrophotometer with a 1 cm quartz cell.

Reagents and Solvents: Quetiapine Fumarate reference standard, methanol (AR grade),

0.1 N Hydrochloric acid, Ethanol (AR grade), and distilled water.

Preparation of Standard Stock Solution
A standard stock solution of Quetiapine Fumarate is prepared by accurately weighing 50 mg

of the reference standard and dissolving it in a 50 mL volumetric flask with a suitable solvent

(e.g., methanol, 0.1 N HCl, or Ethanol:Water 50:50) to obtain a concentration of 1000 µg/mL.[5]

[6] Subsequent dilutions are made from this stock solution to prepare working standard

solutions.

Determination of Wavelength of Maximum Absorbance
(λmax)
A dilute solution of Quetiapine Fumarate (e.g., 20 µg/mL) is prepared in the chosen solvent.

The solution is scanned in the UV range of 200-400 nm against a solvent blank. The

wavelength at which the maximum absorbance is observed is recorded as the λmax.[6][7]

Method Validation Parameters
The developed analytical method must be validated to ensure its suitability for its intended

purpose.[1][4] The following parameters should be evaluated:

Linearity demonstrates the direct proportionality between the absorbance and the

concentration of the analyte.

Protocol: Prepare a series of at least five concentrations of Quetiapine Fumarate from the

standard stock solution.[3] Measure the absorbance of each solution at the determined λmax

against the solvent blank. Plot a calibration curve of absorbance versus concentration and

determine the correlation coefficient (R²).[6][7]

Accuracy is the closeness of the test results to the true value and is typically determined by

recovery studies.
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Protocol: To a pre-analyzed sample solution, add a known amount of standard drug at three

different levels (e.g., 80%, 100%, and 120% of the sample concentration).[8] Analyze the

samples and calculate the percentage recovery. The acceptance criteria for recovery are

typically between 98% and 102%.[9]

Precision expresses the closeness of agreement between a series of measurements obtained

from multiple samplings of the same homogeneous sample under the prescribed conditions. It

is evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-day Precision): Analyze a minimum of three different concentrations of

the drug on the same day at different time intervals.[6]

Intermediate Precision (Inter-day Precision): Analyze the same concentrations on different

days, or by different analysts, or using different instruments.

Calculation: The precision is expressed as the Relative Standard Deviation (%RSD). A

%RSD of not more than 2% is generally considered acceptable.[1][4][6]

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily

quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be

quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ can be calculated based on the standard deviation of the response

and the slope of the calibration curve using the following formulae as per ICH guidelines:[2]

[8]

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope

of the calibration curve.

Robustness is the measure of a method's capacity to remain unaffected by small, but

deliberate variations in method parameters.
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Protocol: Introduce small changes in the analytical method, such as a slight variation in the

wavelength of analysis (±2 nm) or temperature.[4][7] Analyze the samples under these

modified conditions and evaluate the impact on the results.

Data Presentation
The quantitative data from various studies on the UV spectrophotometric analysis of

Quetiapine Fumarate are summarized in the tables below for easy comparison.

Table 1: Linearity and Range of Different UV Spectrophotometric Methods for Quetiapine
Fumarate

Solvent
System

Wavelength
(λmax)

Linearity
Range (µg/mL)

Correlation
Coefficient (R²)

Reference

Methanol 264.8 nm 10 - 50 0.9986 [7]

0.1 N HCl 254.76 nm 10 - 30 Not Specified [5]

Ethanol:Water

(50:50)
295 nm 5 - 50 0.999 [6]

0.1 N HCl 209 nm 1.25 - 12.50 Not Specified [8]

Methanol 208 nm 1.25 - 12.50 Not Specified [8]

Ethanol 207 nm 1 - 5 0.998 [10]

Methanol:Water

(50:50)
290 nm 15.99 - 24.09 0.9997

Table 2: Accuracy (Recovery Study) Data for Quetiapine Fumarate Analysis
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Method
Amount Added
(%)

% Recovery %RSD Reference

UV in Methanol Not Specified 96.4% (Assay) Not Specified [7]

Derivative UV in

0.1 N HCl
Not Specified ~100% 0.16 - 0.20 [5]

UV in

Ethanol:Water
Not Specified 98 - 102% Not Specified [6]

UV in 0.1 N HCl

& Methanol
50, 100, 150 101.50 - 108.25 ≤ 1.12 [8]

UV in Ethanol Not Specified 99.34 - 100.11 0.39 [10]

UV in

Methanol:Water
Not Specified 99.77 - 100.41% Not Specified

Table 3: Precision Data for Quetiapine Fumarate Analysis

Method Intra-day %RSD Inter-day %RSD Reference

UV in Ethanol:Water < 2% < 2% [6]

UV in 0.1 N HCl &

Methanol
≤ 2.50% ≤ 2.50% [8]

UV in Ethanol Not Specified Not Specified [10]

Table 4: LOD and LOQ Data for Quetiapine Fumarate Analysis

Method LOD (µg/mL) LOQ (µg/mL) Reference

UV in Methanol 0.561 1.47 [7]

UV in Ethanol:Water 0.552 1.6728 [6]

RP-HPLC 0.072 0.24 [11]
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Caption: Experimental workflow for UV spectrophotometric method validation.
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Caption: Interrelationship of analytical method validation parameters.

Conclusion
The UV spectrophotometric method for the determination of Quetiapine Fumarate is simple,

accurate, precise, and cost-effective. The validation data presented in this application note,

compiled from various studies, demonstrates that the method is suitable for routine quality

control analysis of Quetiapine Fumarate in bulk and pharmaceutical formulations. The

provided protocols can be adapted and implemented in any analytical laboratory. It is essential

to perform a complete method validation before its routine use to ensure the reliability of the

generated data.
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[https://www.benchchem.com/product/b001145#analytical-method-validation-for-quetiapine-
fumarate-using-uv-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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